

Potential Biological Activity of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B183005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of vanillin, is a versatile synthetic intermediate with emerging biological significance. While comprehensive biological profiling of the parent molecule is still developing, its derivatives have demonstrated notable activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the known biological activities of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** and its derivatives, detailed experimental protocols for relevant assays, and a proposed mechanism of action for its anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound and its analogues.

Chemical Identity

- IUPAC Name: **5-bromo-2-hydroxy-3-methoxybenzaldehyde**
- Synonyms: 5-Bromo-3-methoxysalicylaldehyde, 5-Bromovanillin[[1](#)]
- CAS Number: 5034-74-2

- Molecular Formula: C₈H₇BrO₃
- Molecular Weight: 231.04 g/mol
- Appearance: Brown powder[2]
- Melting Point: 125-127 °C[2][3]

Synthesis

A common synthetic route to **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** involves the bromination of o-vanillin.[4]

Experimental Protocol: Bromination of o-Vanillin[4]

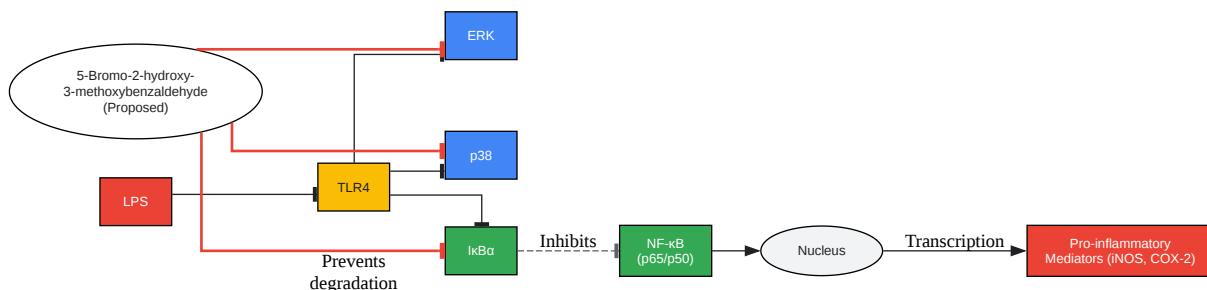
- Reaction Setup: In a suitable reaction vessel, dissolve o-vanillin and sodium acetate in glacial acetic acid.
- Bromine Addition: To the reaction mixture, add a solution of bromine in acetic acid dropwise.
- Reaction Time: Allow the reaction to proceed for 1 hour.
- Work-up: Remove the solvent under reduced pressure. The resulting residue is then washed with water and extracted with dichloromethane.
- Purification: The organic extract is washed with a 2% sodium carbonate solution and water, then dried over magnesium sulfate. The solvent is evaporated, and the residue can be further purified by chromatography (hexane/ethyl acetate, 6:4) to yield **5-bromo-2-hydroxy-3-methoxybenzaldehyde** as a yellow powder.

Potential Biological Activities and Quantitative Data

While direct biological activity data for **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** is limited, its derivatives have shown significant potential in several therapeutic areas. The following tables summarize the available quantitative data for these derivatives.

Table 1: Cytotoxic Activity of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Derivatives

Derivative	Cell Line	Activity Type	IC ₅₀ (μM)	Reference
5-bromo-2-hydroxy-3-methoxybenzaldehyde	SK-MEL-28 (Malignant Melanoma)	Cytotoxicity	0.64 ± 0.04	[5]
silver(I) complex				
Benzo[b]furan derivative synthesized from 5-bromo-2-hydroxy-3-methoxybenzaldehyde	FM3A/0 (Mouse Mammary Carcinoma)	Growth Inhibition	0.024	[6]
Benzo[b]furan derivative synthesized from 5-bromo-2-hydroxy-3-methoxybenzaldehyde	L1210 (Mouse Lymphocytic Leukemia)	Growth Inhibition	0.016	[7]


Table 2: Antimicrobial Activity of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Derivatives

Derivative	Organism	Activity Type	MIC (μ M)	Reference
Hydrazone complex of Ti(II) with 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone	Mycobacterium tuberculosis	Antimycobacteria I	0.0730	[8]

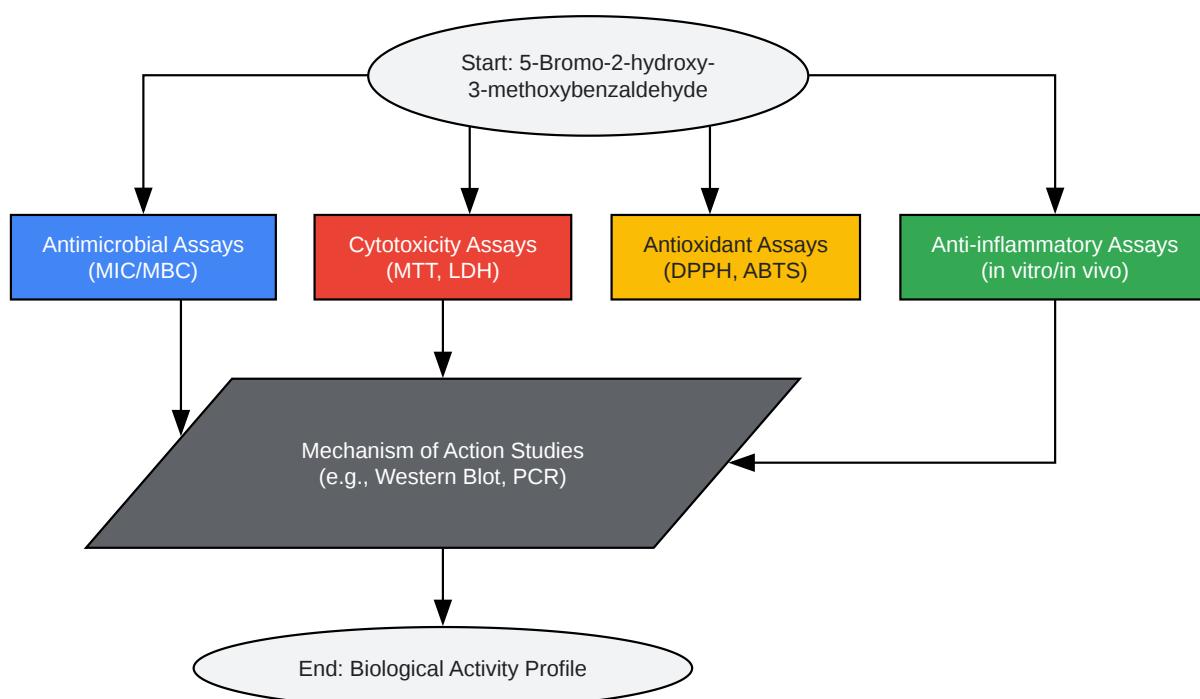
Proposed Mechanisms of Action

Anti-inflammatory Activity: Inhibition of MAPK and NF- κ B Signaling Pathways

A study on the structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has elucidated a potential anti-inflammatory mechanism that may be relevant to **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**. BHMB was found to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs) and subsequently blocking the activation of the nuclear factor-kappa B (NF- κ B) pathway.[9]

[Click to download full resolution via product page](#)

Proposed anti-inflammatory signaling pathway.


IRE-1 α Inhibition

Patents have described the use of **5-bromo-2-hydroxy-3-methoxybenzaldehyde** as a synthetic precursor for inhibitors of Inositol-requiring enzyme 1 alpha (IRE-1 α).^{[10][11]} IRE-1 α is a key transmembrane protein in the endoplasmic reticulum that plays a crucial role in the unfolded protein response (UPR), a cellular stress response. Inhibition of the RNase activity of IRE-1 α is a potential therapeutic strategy for diseases associated with UPR dysregulation, such as cancer and inflammatory conditions.

Experimental Protocols

The following are generalized protocols for key experiments to assess the biological activity of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.

General Experimental Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

General workflow for biological activity screening.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Preparation of Stock Solution: Prepare a stock solution of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** in a suitable solvent (e.g., DMSO).
- Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Inoculation: Add the microbial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
- Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no visible growth are subcultured on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., $\geq 99.9\%$) in viable cells.

Cytotoxicity Assay (MTT Assay)[12]

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** for a specified duration (e.g., 24, 48, or 72 hours).

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculation of IC_{50} : The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

- Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** with the DPPH solution.
- Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). The color change from purple to yellow indicates radical scavenging activity.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation Assay)[13]

- Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA) solution, and a buffer (e.g., Tris-HCl, pH 6.6).

- Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
- Heat-induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.
- Cooling: Cool the mixture to room temperature.
- Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.
- Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Conclusion

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a promising scaffold for the development of novel therapeutic agents. While further investigation into the biological activities of the parent molecule is warranted, the significant anticancer, antimicrobial, and anti-inflammatory properties of its derivatives highlight its potential in drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC pmc.ncbi.nlm.nih.gov
- 8. ijmrset.com [ijmrset.com]
- 9. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed pubmed.ncbi.nlm.nih.gov
- 10. US9981901B2 - IRE-1 \pm inhibitors - Google Patents patents.google.com
- 11. WO2008154484A1 - Ire-1a inhibitors - Google Patents patents.google.com
- To cite this document: BenchChem. [Potential Biological Activity of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183005#potential-biological-activity-of-5-bromo-2-hydroxy-3-methoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com